molecular formula C13H19N3O2 B11786990 4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide

Cat. No.: B11786990
M. Wt: 249.31 g/mol
InChI Key: YJJSIVXFQITDHY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-(4-aminophenoxy)-N-methylpiperidine-2-carboxamide

InChI

InChI=1S/C13H19N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-5,11-12,16H,6-8,14H2,1H3,(H,15,17)

InChI Key

YJJSIVXFQITDHY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(CCN1)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction (SNAr) of 4-amino-3,5-xylenol with 1-chloro-4-nitrobenzene to form an intermediate. This intermediate is then subjected to further reactions to introduce the piperidine ring and the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Industry

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure makes it suitable for developing novel drugs targeting specific biological pathways, particularly in oncology.

  • Mechanism of Action : The compound has been shown to inhibit specific kinases and enzymes involved in tumor growth and proliferation. By modulating cancer cell signaling pathways, it can induce apoptosis and reduce cell survival rates in various cancer types, including liver and colon cancers .

Agrochemicals

This compound is also utilized in formulating agrochemicals such as herbicides, insecticides, and fungicides. It enhances crop yield while protecting plants from pests and diseases, making it a valuable asset in agricultural practices .

Research and Development

In laboratory settings, this compound is employed for organic synthesis and medicinal chemistry research. Its ability to interact with biological targets allows researchers to explore its efficacy as a biochemical probe in various experimental setups .

The biological activity of this compound has been documented through various studies:

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), effectively inhibiting their proliferation at low micromolar concentrations .

In Vivo Studies

Animal model studies have demonstrated that the compound can prolong survival and slow down cancer progression in models burdened with colon carcinoma. This effect is attributed to its ability to suppress angiogenesis and induce apoptosis in tumor cells.

Antitumor Activity

A series of experiments involving N-methylpicolinamide derivatives demonstrated broad-spectrum antiproliferative activity against various tumor cell lines, suggesting that structural modifications can enhance biological efficacy .

Ebola Virus Inhibition

Related studies on derivatives of 4-(aminomethyl)benzamide indicated their efficacy as inhibitors against Ebola virus entry. This emphasizes the potential of similar compounds in antiviral applications, suggesting that this compound may also hold promise in this area .

Mechanism of Action

The mechanism of action of 4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis in cancer cells. The compound may form hydrogen bonds with key amino acids in the target protein, stabilizing the interaction and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenoxy Pyridine Position Carboxamide Group Key Applications Reference
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide 4-amino 4 N-methyl Sorafenib intermediate, agrochemicals
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide 4-amino, 3-fluoro 4 N-methyl Enhanced metabolic stability (fluorine effect)
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide 2-fluoro, 4-nitro 4 N-methyl Intermediate for nitro-reduction pathways
Sorafenib derivatives (e.g., 3a–e) 4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl] 4 Variable R groups Antiproliferative agents (tested in Caco-2 cells)

Key Differences and Implications

Substituent Effects on Bioactivity
  • Fluorination: The addition of fluorine at the 3-position (e.g., 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide) enhances metabolic stability and binding affinity to kinase targets due to fluorine’s electronegativity and lipophilicity .
  • Nitro Groups: Compounds like 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide serve as precursors for amino derivatives via reduction. The nitro group facilitates further functionalization but may reduce bioavailability .
Carboxamide Variations
  • N-Methyl vs. Other R Groups : The N-methyl group in the target compound optimizes solubility and steric hindrance, whereas bulkier substituents (e.g., in sorafenib derivatives) may improve target specificity but reduce solubility .
Pharmacological Performance
  • Sorafenib Derivatives: Modifications to the phenoxy and carboxamide groups (e.g., 3a–e) significantly impact cytostatic activity. For example, trifluoromethyl substitutions improve kinase inhibition but may increase efflux in Caco-2 cells .
  • Agrochemical Utility: The 4-aminophenoxy moiety in the target compound enhances herbicidal activity compared to non-aminated analogues .

Biological Activity

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. Its biological activity primarily revolves around the inhibition of specific kinases and enzymes that play critical roles in tumor growth and proliferation. This article explores the compound's biological mechanisms, research findings, and potential therapeutic applications.

The compound functions as an inhibitor of various kinases involved in cancer cell signaling pathways. By modulating these pathways, it can disrupt the survival mechanisms of cancer cells, leading to reduced proliferation and increased apoptosis. The specific interactions with target enzymes are crucial for its efficacy against different types of cancers.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, inhibiting their proliferation at low micromolar concentrations .

In Vivo Studies

In animal models, particularly those burdened with colon carcinoma, the compound has been observed to prolong survival and slow down cancer progression. This effect is attributed to its ability to suppress angiogenesis and induce apoptosis in tumor cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized through comparison with structurally similar compounds. Below is a table summarizing some of these compounds along with their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamideContains a pyridine ring and an aminomethyl groupKnown for significant enzyme inhibition properties
4-(4-Aminophenoxy)-N-methylpicolinamideSimilar structure but with a picoline moietyExhibits different solubility characteristics
N-(4-hydroxyphenyl)-N-methylpyridine-4-carboxamideHydroxyl group instead of amino groupMay show different reactivity patterns

These compounds illustrate how variations in substituents can influence biological activity and chemical behavior, emphasizing the uniqueness of this compound within this class.

Case Studies

  • Ebola Virus Inhibition : A related study on 4-(aminomethyl)benzamide derivatives highlighted their efficacy as inhibitors against Ebola virus entry. While not directly related to this compound, it emphasizes the potential of similar compounds in antiviral applications .
  • Antitumor Activity : In a series of experiments involving N-methylpicolinamide derivatives, certain analogs demonstrated broad-spectrum antiproliferative activity against various tumor cell lines, suggesting that structural modifications can enhance biological efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.